molecular formula C34H54O5 B15185012 Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate CAS No. 86689-89-6

Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate

Cat. No.: B15185012
CAS No.: 86689-89-6
M. Wt: 542.8 g/mol
InChI Key: DWNPUOOVVWZXRN-UULAKNPHSA-N
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Description

Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate is a complex organic compound with the molecular formula C34H54O5 and a molecular weight of 542.7896 This compound is a derivative of cholesterol, featuring a butanoate ester group attached to the steroid nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate typically involves the esterification of Cholest-5-en-3-ol (3beta)- with 4-((1-oxo-2-propenyl)oxy)butanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and membrane structure.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate is unique due to its specific ester group and the resulting chemical properties.

Properties

CAS No.

86689-89-6

Molecular Formula

C34H54O5

Molecular Weight

542.8 g/mol

IUPAC Name

prop-2-enoyl 4-[(3S,4R,5R,6R,8R,9S,10S,13S,17S)-3,6-dihydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]butanoate

InChI

InChI=1S/C34H54O5/c1-7-30(37)39-31(38)13-9-12-23-28(35)17-19-34(6)27-16-18-33(5)25(22(4)11-8-10-21(2)3)14-15-26(33)24(27)20-29(36)32(23)34/h7,15,21-25,27-29,32,35-36H,1,8-14,16-20H2,2-6H3/t22-,23-,24-,25-,27-,28-,29+,32-,33-,34-/m0/s1

InChI Key

DWNPUOOVVWZXRN-UULAKNPHSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)[C@@H]1CC=C2[C@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]([C@@H]4CCCC(=O)OC(=O)C=C)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3C2CC(C4C3(CCC(C4CCCC(=O)OC(=O)C=C)O)C)O)C

Origin of Product

United States

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